Fluorol Yellow 088 (CAS 81-37-8), also known as Solvent Green 4, is a highly lipophilic, polyaromatic fluorescent dye utilized in both industrial hydrocarbon tagging and advanced biological imaging. Characterized by an excitation wavelength of ~365 nm and an intense yellow-green emission at ≥420 nm, the compound exhibits extremely low water solubility but readily dissolves in polyethylene glycol (PEG), ethanol, and non-polar organic solvents . In procurement contexts, it is established as the gold-standard fluorochrome for the specific visualization of aliphatic lipid domains, particularly suberin lamellae and cuticular waxes, offering superior contrast compared to traditional chromogenic dyes [1].
Generic substitution with other lipid or fluorescent stains frequently fails due to critical differences in target specificity and solvent compatibility. Substituting Fluorol Yellow 088 with chromogenic lipid stains like Sudan Red 7B eliminates fluorescence capabilities, severely limiting high-contrast 3D confocal or epifluorescence imaging [1]. Conversely, attempting to use alternative fluorescent dyes such as Nile Red or Berberine introduces significant assay artifacts; Berberine cross-reacts with poly(phenolic) domains and lignified walls, while Nile Red exhibits non-specific binding to phenolic substances [2]. For procurement focused on precise apoplastic barrier quantification or specific aliphatic lipid tagging, Fluorol Yellow 088 is strictly non-interchangeable.
A primary procurement advantage of Fluorol Yellow 088 is its exceptional stability in specialized mounting media. When dissolved in a polyethylene glycol (PEG 400) and 90% aqueous glycerol system, Fluorol Yellow 088 forms a completely stable solution that efficiently stains fresh tissue lipids without forming precipitates [1]. In contrast, standard aqueous or purely organic dye suspensions frequently suffer from dye precipitation or unintended lipid extraction when exposed to fresh biological specimens, compromising assay reproducibility[1].
| Evidence Dimension | Dye stability in fresh tissue mounting media |
| Target Compound Data | Fluorol Yellow 088 in PEG 400/Glycerol (100% stable, precipitate-free) |
| Comparator Or Baseline | Standard aqueous lipid stains (Prone to precipitation and lipid extraction) |
| Quantified Difference | Elimination of artifactual precipitates during fresh tissue staining |
| Conditions | Fresh plant tissue sections mounted in PEG 400 and 90% glycerol |
Ensures reproducible, artifact-free staining workflows without requiring complex clearing steps that degrade sample integrity.
Fluorol Yellow 088 provides unmatched specificity for the aliphatic (lipidic) components of suberin. Comparative histological evaluations demonstrate that while Berberine hemisulfate stains both the poly(phenolic) domain of suberin and lignified cell walls, and Nile Red exhibits non-specific binding to phenolic substances, Fluorol Yellow 088 strictly isolates the aliphatic domains [1]. This allows for the precise, high-contrast differentiation of suberized lamellae from lignified Casparian strips under UV excitation [1].
| Evidence Dimension | Cross-reactivity with lignin and phenolic compounds |
| Target Compound Data | Fluorol Yellow 088 (Specific to aliphatic lipids, zero lignin cross-reactivity) |
| Comparator Or Baseline | Berberine hemisulfate / Nile Red (High cross-reactivity with phenolics/lignin) |
| Quantified Difference | Complete structural differentiation of aliphatic suberin from lignified tissues |
| Conditions | Epifluorescence and confocal microscopy of root endodermis |
Crucial for researchers and quality control analysts who require exact quantification of hydrophobic barrier formation without false positives from lignin.
Recent methodological optimizations highlight the superior processability of Fluorol Yellow 088 in high-throughput environments. The dye readily dissolves in 99.5% ethanol at room temperature, which eliminates the conventional requirement of heating the dye in PEG at 90°C for 1 hour[1]. This ethanol-based protocol reduces the active staining incubation time to just 10 minutes at 60°C, compared to the >60 minutes required by traditional methods, significantly increasing laboratory throughput[1].
| Evidence Dimension | Solution preparation and active staining time |
| Target Compound Data | Fluorol Yellow 088 in 99.5% ethanol (0 min prep heating, 10 min staining) |
| Comparator Or Baseline | Conventional PEG-based protocol (60 min prep heating at 90°C, >60 min staining) |
| Quantified Difference | >80% reduction in total assay preparation and execution time |
| Conditions | Root cross-section staining for suberin lamellae detection |
Significantly increases throughput and reduces labor costs for large-scale histological screening or industrial phenotypic quality control.
Leveraging its rapid solubilization in ethanol and intense fluorescence, Fluorol Yellow 088 is the optimal choice for large-scale agricultural screening programs. It allows researchers to rapidly quantify suberin deposition in crop roots under environmental stress (e.g., salinity, drought) without the workflow bottlenecks of prolonged PEG heating [1].
Procured under the name Solvent Green 4, this compound's extreme lipophilicity and intense yellow-green emission make it an ideal fluorescent tag for industrial oils, waxes, and greases. Its stability in non-aqueous environments ensures reliable performance in quality control and fluid tracking applications .
Because Fluorol Yellow 088 forms stable, precipitate-free solutions in PEG-glycerol clearing media, it is highly recommended for deep-tissue 3D imaging. It enables the visualization of intact lipidic structures in thick histological preparations without the need for destructive sectioning, providing superior spatial data compared to chromogenic stains[2].